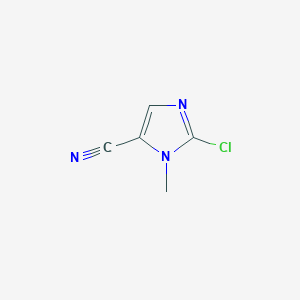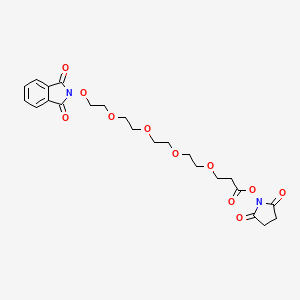
2-氯-1-甲基-1H-咪唑-5-碳腈
描述
2-Chloro-1-methyl-1H-imidazole-5-carbonitrile is used in pharmaceuticals, drug candidates, ligands for transition metal catalysts, and other molecular functional materials . It has a molecular weight of 141.56 .
Synthesis Analysis
Imidazole synthesis includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 2-Chloro-1-methyl-1H-imidazole-5-carbonitrile is represented by the formula C5H4ClN3 .Chemical Reactions Analysis
Imidazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .科学研究应用
分子相互作用研究
2-氯-1-甲基-1H-咪唑-5-碳腈及其衍生物展示了独特的分子间相互作用,已成为晶体学研究的主题。例如,咪唑衍生物中的氰-氰和氯-氰相互作用已被探讨,以了解它们对晶体堆积的影响。这些相互作用包括反平行氰基之间的偶极-偶极相互作用和C≡N·Cl-C卤键,将分子连接成无限带,揭示了这些化合物的结构动态(Kubicki, 2004)。
催化
已对与2-氯-1-甲基-1H-咪唑-5-碳腈相关的化合物进行了催化性质的研究。例如,3-甲基-1-磺酸咪唑三氯化铜(II)已被用作催化剂,用于制备5-氨基-1H-吡唑-4-碳腈,展示了该化合物在通过异构基氧化促进化学转化中的作用(Khazaei et al., 2021)。
荧光杂环化合物的合成
荧光杂环化合物的合成,例如8-氯-3H-咪唑并[4,5-a]吖啶-11-碳腈,展示了2-氯-1-甲基-1H-咪唑-5-碳腈衍生物在创造具有显著荧光性能的化合物方面的实用性。这些化合物是通过亲核取代反应合成的,提供了通往具有高量子产率的新荧光材料的途径(Sahraei et al., 2013)。
抗氧化和抗微生物活性
已合成并评估了2-氯-1-甲基-1H-咪唑-5-碳腈衍生物的抗氧化和抗微生物活性。这些研究涉及创造具有潜在治疗应用的新化合物,表明了这种化学物质在药物化学中的更广泛影响(Bassyouni et al., 2012)。
新型合成技术
已开发了涉及2-氯-1-甲基-1H-咪唑-5-碳腈衍生物的创新合成技术,用于创造新类化合物,例如2-芳基-6-(芳基氨基)-1H-咪唑并[1,2-b]吡唑-7-碳腈衍生物。这些方法有助于扩展杂环化学,突显了这些咪唑衍生物在有机合成中的多功能性(Khalafy et al., 2014)。
安全和危害
作用机制
Target of Action
Imidazole derivatives, which 2-chloro-1-methyl-1h-imidazole-5-carbonitrile is a part of, are known to interact with a variety of targets due to their versatile structure .
Mode of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Imidazole derivatives, in general, are involved in a wide range of biological activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
2-Chloro-1-methyl-1H-imidazole-5-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activities . It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the specific context . These interactions can lead to changes in the rates of biochemical reactions and affect overall cellular metabolism.
Cellular Effects
The effects of 2-Chloro-1-methyl-1H-imidazole-5-carbonitrile on cells are diverse and depend on the cell type and concentration of the compound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, it may affect the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, this compound can impact the expression of genes involved in cell growth, differentiation, and apoptosis, thereby influencing cell function and behavior .
Molecular Mechanism
At the molecular level, 2-Chloro-1-methyl-1H-imidazole-5-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-methyl-1H-imidazole-5-carbonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under recommended storage conditions but may degrade when exposed to certain environmental factors . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-methyl-1H-imidazole-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways . At high doses, it can become toxic and cause adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact changes significantly at specific concentration levels .
Metabolic Pathways
2-Chloro-1-methyl-1H-imidazole-5-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy production and biosynthesis . The compound’s interactions with specific enzymes can modulate their activity, influencing the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 2-Chloro-1-methyl-1H-imidazole-5-carbonitrile is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding these transport and distribution mechanisms is crucial for determining the compound’s overall impact on cellular processes .
Subcellular Localization
The subcellular localization of 2-Chloro-1-methyl-1H-imidazole-5-carbonitrile plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biochemical effects . Understanding the factors that determine its localization is essential for elucidating its mechanism of action .
属性
IUPAC Name |
2-chloro-3-methylimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3/c1-9-4(2-7)3-8-5(9)6/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLDFVJCWFNQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1891260-51-7 | |
| Record name | 2-chloro-1-methyl-1H-imidazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![7-Chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1459443.png)
